Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate
Description
Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a cyclopropyl substituent at the 6-position and a methyl ester group at the 2-carboxylate position.
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-13(14)12-7-10-5-4-9(8-2-3-8)6-11(10)16-12/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYZASAGKBJEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Lithiation and Cyclization
A patented method employs directed ortho-metalation to install functional groups regioselectively. For example:
-
Substrate Preparation : 2-Bromo-4-cyclopropylthiophene is treated with LDA (lithium diisopropylamide) at −78°C in THF, generating a lithiated intermediate.
-
Quenching with Electrophiles : Reaction with methyl chloroformate introduces the ester group at the 2-position.
-
Aromatic Annulation : Palladium-catalyzed Suzuki-Miyaura coupling with o-iodobenzoic acid derivatives forms the fused benzene ring.
Key Optimization Parameters :
-
Temperature control (−78°C to 25°C) minimizes side reactions.
-
Pd(PPh₃)₄ (2 mol%) and K₂CO₃ base in toluene/water (3:1) achieve >85% coupling efficiency.
Cyclopropane Ring Installation
Introducing the cyclopropyl group at the 6-position requires precise functionalization strategies.
Cyclopropanation via Simmons-Smith Reaction
A two-step protocol is documented in synthetic workflows:
-
Precursor Synthesis : Methyl 6-bromobenzo[b]thiophene-2-carboxylate is prepared via bromination of the parent ester using NBS (N-bromosuccinimide) in CCl₄.
-
Zinc-Mediated Cyclopropanation :
Mechanistic Insight : The reaction proceeds through a zinc-carbenoid intermediate, which transfers the cyclopropane ring to the aromatic system.
Transition-Metal-Catalyzed Cross-Coupling
Alternative routes leverage palladium-catalyzed couplings to attach pre-formed cyclopropane units:
-
Substrate : Methyl 6-boronic ester benzo[b]thiophene-2-carboxylate.
-
Coupling Partner : Cyclopropylzinc bromide (1.5 equiv).
-
Catalyst System : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), THF, 60°C.
-
Outcome : 68% isolated yield, with <5% homocoupling byproducts.
Esterification and Functional Group Interconversion
The methyl ester at the 2-position is introduced early or late in the synthesis, depending on functional group tolerance.
Direct Esterification of Carboxylic Acid
Transesterification of Higher Esters
For acid-sensitive substrates:
-
Substrate : Ethyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate.
-
Catalyst : Ti(OiPr)₄ (0.1 equiv).
-
Conditions : MeOH (excess), 70°C, 8 hours.
Purification and Analytical Characterization
Chromatographic Techniques
| Purification Method | Stationary Phase | Eluent System | Purity (HPLC) |
|---|---|---|---|
| Flash Chromatography | Silica Gel 60 | Hexane/EtOAc 3:1 | 98.5% |
| Prep-TLC | GF254 silica | CH₂Cl₂/MeOH 20:1 | 95.2% |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, thiophene-H), 3.91 (s, 3H, OCH₃), 1.85–1.78 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 2H, cyclopropane-H₂).
-
X-ray Crystallography : Confirms coplanarity between the ester group and thiophene ring (dihedral angle = 4.2°).
Industrial-Scale Considerations
Continuous Flow Synthesis
A patent discloses a scalable process using microreactors:
-
Reactor Type : Corning Advanced-Flow™ G1.
-
Parameters :
-
Residence time: 2 minutes.
-
Temperature: 120°C.
-
Throughput: 1.2 kg/day.
-
-
Advantages : 30% reduction in Pd catalyst usage compared to batch processes.
Waste Management Protocols
-
Byproduct Incineration : Aromatic intermediates are treated at >850°C in rotary kilns to prevent dioxin formation.
-
Solvent Recovery : >90% THF and toluene reclaimed via fractional distillation.
Challenges and Mitigation Strategies
Regioselectivity in Cyclopropanation
Competing addition at the 5-position is minimized by:
Ester Hydrolysis Under Basic Conditions
Instability during coupling reactions is addressed by:
-
Protecting Groups : Temporary silyl ether protection of the ester.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene core or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate with structurally related compounds:
Key Observations
Substituent Effects on Molecular Weight :
- Chloro and methyl substituents increase molecular weight (e.g., 226.68 for 6-chloro vs. 192.23 for 6-methyl carboxylic acid). The cyclopropyl analog (232.30) is intermediate in weight but bulkier.
Safety and Handling: Chloro-substituted derivatives (e.g., Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate) carry hazard warnings (H302), whereas methyl or amino derivatives are less hazardous.
Functional Group Influence :
- Carboxylic acid derivatives (e.g., 6-Methylbenzo[b]thiophene-2-carboxylic Acid) offer ionic solubility, unlike ester derivatives, which are more lipophilic.
Commercial Availability :
- Fluoro-substituted analogs (e.g., Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate) are listed as discontinued, highlighting supply-chain variability.
Biological Activity
Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group attached to a benzo[b]thiophene ring system. The molecular formula is , with a molecular weight of approximately 218.27 g/mol. Its unique structure contributes to its reactivity and interactions with various biological targets.
Target Interactions
Thiophene derivatives, including this compound, are known to exhibit a variety of pharmacological properties such as:
- Anticancer Activity : This compound can influence cell proliferation and apoptosis through modulation of key signaling pathways.
- Anti-inflammatory Effects : It may inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis.
- Antimicrobial Properties : The compound shows potential against various bacterial strains, suggesting its utility in treating infections.
The interaction with cytochrome P450 enzymes is particularly noteworthy, as it can lead to either the activation or inhibition of metabolic pathways critical for drug metabolism .
Biochemical Pathways
The compound has been shown to modulate several biochemical pathways, notably:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : Influences cell growth and differentiation.
- Gene Expression Modulation : Interacts with transcription factors affecting the expression levels of genes involved in cellular responses .
Cellular Effects
This compound exerts profound effects on various cell types:
- Cell Signaling : Alters signaling pathways leading to changes in cellular metabolism and function.
- Gene Regulation : Affects transcriptional activity, impacting processes like cell cycle progression and apoptosis .
Dosage Effects in Animal Models
Research indicates that the effects of this compound are dose-dependent:
- Low Doses : May enhance specific enzyme activities or modulate beneficial signaling pathways.
- High Doses : Could lead to adverse effects or toxicity, necessitating careful dosage considerations in therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Anti-inflammatory Activity : Animal models showed that this compound significantly reduced inflammation markers in induced arthritis models, supporting its potential use as an anti-inflammatory agent.
- Antimicrobial Efficacy : The compound has been tested against several pathogenic bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Antimicrobial | Disruption of bacterial cell wall |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropane introduction via cross-coupling reactions or cyclopropanation of pre-functionalized benzo[b]thiophene intermediates. For example, halogenated precursors (e.g., 6-bromo derivatives) can undergo Suzuki-Miyaura coupling with cyclopropane boronic acids under palladium catalysis . Reaction conditions such as temperature (60–80°C), solvent (DMF or DMSO), and base (K₂CO₃ or Et₃N) are critical for optimizing yield. Purification often employs recrystallization (MeOH) or reverse-phase HPLC (gradient methanol-water) to isolate the ester product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms cyclopropane integration (e.g., characteristic splitting patterns for cyclopropyl protons) and ester carbonyl signals (~165–170 ppm in ¹³C NMR).
- IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650–750 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Comparative analysis with similar esters (e.g., methyl 6-chloro or 6-bromo analogs) helps distinguish substituent-specific signals .
Q. How does the cyclopropyl group at position 6 influence the compound’s electronic properties compared to methyl or halogen substituents?
- Methodological Answer : Cyclopropane’s ring strain and conjugation effects alter electron density. Computational methods (DFT) predict reduced electron-withdrawing effects compared to nitro groups but enhanced π-π stacking vs. methyl groups. Experimental validation via Hammett substituent constants (σₚ) or cyclic voltammetry (redox potentials) quantifies these effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition) may arise from:
- Purity : Rigorous HPLC or GC-MS validation ensures >95% purity .
- Solubility : Use standardized DMSO stock solutions to avoid aggregation.
- Assay Conditions : Control pH, temperature, and co-solvents (e.g., Tween-80) to replicate published protocols.
- Structural Confirmation : Single-crystal X-ray diffraction or 2D NMR (COSY, HSQC) verifies regiochemistry .
Q. How can computational modeling guide the design of this compound analogs for targeted kinase inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in kinase active sites (e.g., EGFR or CDK2).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).
- QSAR Models : Corrogate cyclopropane geometry (bond angles, strain energy) with inhibitory activity using ML algorithms (Random Forest, SVM) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Optimization : Chiral ligands (e.g., BINAP) in asymmetric cyclopropanation improve enantioselectivity.
- Process Monitoring : In-situ FTIR tracks reaction progression to minimize side products.
- Purification : Simulated moving bed (SMB) chromatography or chiral stationary phases resolve enantiomers at scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
